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Abstract

N-Benzylformamide is a versatile organic compound with the chemical formula C8BHONO. It
serves as a crucial intermediate in the synthesis of various biologically active molecules. This
technical guide provides an in-depth review of N-Benzylformamide, encompassing its
physicochemical properties, synthesis methodologies, and its role as a precursor in the
development of therapeutic agents, particularly focusing on its derivatives with antitubercular
and Glycogen Synthase Kinase-3 (GSK-3) inhibitory activities. Detailed experimental protocols
for key synthetic transformations and biological assays are provided, alongside a
comprehensive compilation of quantitative data and visual representations of relevant chemical
and biological pathways.

Physicochemical Properties of N-Benzylformamide

N-Benzylformamide is a white to off-white crystalline powder with a molecular weight of
135.16 g/mol .[1][2] It is slightly soluble in chloroform, DMSO, and methanol.[3] A
comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Benzylformamide
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Property Value Source(s)
Molecular Formula C8HONO [4]
Molecular Weight 135.16 g/mol [2]
CAS Number 6343-54-0 [2]
Melting Point 60-61 °C [1]
Boiling Point 248.86 °C (estimate) [1]
Density 1.1031 g/cm3 (estimate) [1]
Solubility Chloroform (Slightly), DMSO 3]
(Slightly), Methanol (Slightly)
pKa 16.35 + 0.23 (Predicted) [4]
LogP 0.933 (Crippen Calculated) [5]
Appearance White to off-white crystalline o

powder

Synthesis of N-Benzylformamide

N-Benzylformamide can be synthesized through several methods. The most common

approaches involve the formylation of benzylamine.

N-Formylation of Benzylamine using Formic Acid

A practical and convenient method for the N-formylation of benzylamine involves its reaction

with aqueous formic acid in toluene with azeotropic removal of water.[6]

Experimental Protocol:

A mixture of benzylamine (1.0 g, 9.3 mmol) and 85% aqueous formic acid (1.2 equivalents) in

toluene is heated under reflux using a Dean-Stark trap for 4-9 hours. The progress of the

reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction

mixture is evaporated to yield crude N-Benzylformamide, which is often of sufficient purity for

subsequent use. If necessary, further purification can be achieved by column chromatography.
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[6] This method offers excellent yields (typically >95%) and avoids the need for strictly
anhydrous conditions.[6]

Enzymatic Synthesis from Benzylamine and Formate

An alternative, greener synthetic route utilizes the reverse reaction of N-substituted formamide
deformylase.[2] This enzyme catalyzes the synthesis of N-Benzylformamide from
benzylamine and formate.

Experimental Protocol:

The standard assay mixture for the enzymatic synthesis contains 0.1 M potassium phosphate
buffer (pH 7.5), 100 mM benzylamine, 2 M formate, and 0.1 mg/ml of purified N-substituted
formamide deformylase in a total volume of 100 yl. The reaction is initiated by the addition of
the enzyme and incubated at 25°C for a specified time. The reaction is terminated by adding 1
M citrate-Na2PO4 buffer (pH 4.0). The product, N-Benzylformamide, is then quantified by
High-Performance Liquid Chromatography (HPLC).[2]
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Caption: Synthetic routes to N-Benzylformamide.

Applications in Drug Development

N-Benzylformamide is a valuable building block for the synthesis of heterocyclic compounds
with potential therapeutic applications.

Antitubercular Agents

Derivatives of N-Benzylformamide have demonstrated promising activity against
Mycobacterium tuberculosis. Specifically, chloro-substituted N-benzylformamides have been
synthesized and evaluated for their antitubercular properties.

Synthesis of N-(chlorobenzyl)formamide Derivatives:
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A multicomponent reaction of an appropriate chlorobenzaldehyde, formamide, and formic acid
at 150°C yields the corresponding N-(chlorobenzyl)formamide derivative.[4]

Antitubercular Activity:

The antitubercular activity of these compounds has been assessed using the Microplate
Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC) is a key parameter
determined in these assays.

Table 2: Antitubercular Activity of N-(chlorobenzyl)formamide Derivatives against M.
tuberculosis H37Rv

Compound Substituent MIC (pg/mL)

N-(2,4-

dichlorobenzyl)formamide

2,4-dichloro 500

N-(2,6-

) ) 2,6-dichloro 500
dichlorobenzyl)formamide
Other chloro-derivatives - 1000
Isoniazid (Control) - <1.95

Data extracted from ProQuest document on N-(Chlorobenzyl) Formamide as an
Antituberculosis Agent.[4]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against M.
tuberculosis. The assay is typically performed in 96-well microplates. A standardized inoculum
of M. tuberculosis H37Rv is added to wells containing serial dilutions of the test compounds in
Middlebrook 7H9 broth. The plates are incubated for a defined period, after which Alamar Blue
reagent is added. The color change from blue to pink indicates bacterial growth, and the MIC is
defined as the lowest concentration of the compound that prevents this color change.
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Caption: Workflow for MABA assay.
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Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

N-Benzylformamide can serve as a precursor for the synthesis of thiadiazolidinone (TDZD)
derivatives, which have been identified as non-ATP competitive inhibitors of GSK-3[3.[4] GSK-
30 is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's
disease and cancer.

Plausible Synthetic Pathway to Thiadiazolidinone Derivatives:

A plausible synthetic route from N-Benzylformamide to 2-benzyl-1,2,4-thiadiazolidine-3,5-
dione involves two key steps:

e Thionation: Conversion of the formamide to a thioformamide (N-benzylthioformamide) using
a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P4S10).

» Cyclization: Reaction of the resulting N-benzylthioformamide with a reagent like
chlorocarbonylsulfenyl chloride to form the thiadiazolidinone ring.

N-Benzylformamide

»| N-Benzylthioformamide

Lawesson's Reagent

2-Benzyl-1,2,4-thiadiazolidine-
or P4S10 >

3,5-dione

Chlorocarbonylsulfenyl
Chloride

Click to download full resolution via product page
Caption: Plausible synthesis of a TDZD derivative from N-Benzylformamide.
GSK-3p Inhibitory Activity:

Various TDZD derivatives have been evaluated for their ability to inhibit GSK-3[3. The half-
maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting
a specific biological or biochemical function.
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Table 3: GSK-3[ Inhibitory Activity of Selected Thiadiazolidinone Derivatives

Compound Structure GSK-3B IC50 (pM)

4-Benzyl-2-methyl-1,2,4-
TDZD-8 ~5
thiadiazolidine-3,5-dione

Compound 74 (from Martinez 4-Benzyl-2-methyl-1,2,4- .
etal) thiadiazolidine-3,5-dione

Other TDZD derivatives Varied substitutions Micromolar range

IC50 values are approximate and sourced from literature describing TDZD derivatives as GSK-
3[ inhibitors.[4][7]

Experimental Protocol: GSK-33 Kinase Assay

The inhibitory activity of compounds against GSK-3[3 can be determined using a variety of
kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-
FRET) assay.

Protocol Outline:

o Reaction Setup: The assay is performed in a microplate format. The reaction mixture
includes the GSK-3[3 enzyme, a specific substrate (e.g., a pre-phosphorylated peptide), ATP,
and the test compound at various concentrations.

 Incubation: The reaction is incubated at a controlled temperature to allow for the
phosphorylation of the substrate by the enzyme.

o Detection: The reaction is stopped, and a detection reagent containing a labeled antibody
that specifically recognizes the phosphorylated substrate is added.

» Signal Measurement: The signal (e.g., fluorescence) is measured, which is proportional to
the amount of phosphorylated substrate.

o Data Analysis: The percentage of inhibition is calculated for each compound concentration,
and the IC50 value is determined by fitting the data to a dose-response curve.
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Signaling Pathway Implication:

By inhibiting GSK-3[3, TDZD derivatives can modulate downstream signaling pathways, such
as the Wnt/3-catenin pathway. In the absence of Wnt signaling, GSK-33 phosphorylates [3-
catenin, targeting it for degradation. Inhibition of GSK-3[3 leads to the stabilization and nuclear
translocation of B-catenin, which then activates the transcription of target genes involved in cell
proliferation and survival.

Thiadiazolidinone
Derivative

P 1osphory|1ation____1 B-catenin

' '

Phosphory!ated Nucleus
B-catenin
Proteasomal Target Gene
Degradation Transcription

Click to download full resolution via product page
Caption: GSK-3[ inhibition by TDZDs and its effect on (3-catenin signaling.

Spectral Data

A summary of key spectral data for N-Benzylformamide is provided in Table 4. This data is
essential for the identification and characterization of the compound.
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Table 4: Spectral Data for N-Benzylformamide

Key Peaks/Shifts
Spectrum Solvent Source(s)
(ppm or cm™?)

8.47 (s, 1H, CHO),
1H NMR CDCls 7.41-7.17 (m, 5H, Ar-  [8]
H), 4.45 (d, 2H, CH2)

162.7 (CHO), 137.5
(Ar-C), 128.8 (Ar-CH),

13C NMR CDCls [9]
127.8 (Ar-CH), 127.6

(Ar-CH), 44.2 (CH2)

~3450 (N-H stretch),
IR (Gas Phase) - [10]
~1680 (C=0 stretch)

m/z 135 (M+), 106,
Mass Spectrum (EI) - o1 77 [8]

Conclusion

N-Benzylformamide is a fundamentally important molecule in medicinal chemistry and drug
development. Its straightforward synthesis and versatile reactivity make it an ideal starting
material for the creation of diverse molecular scaffolds. The demonstrated antitubercular
activity of its derivatives and the potential for its conversion into potent GSK-3[3 inhibitors
highlight its significance for researchers in these fields. This technical guide has consolidated
the available literature on N-Benzylformamide, providing a solid foundation of its properties,
synthesis, and applications, and aims to facilitate further research and development of novel
therapeutics derived from this core structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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